molecular formula C14H20BF3N2O2 B15373869 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-((1-(trifluoromethyl)cyclopropyl)methyl)-1H-pyrazole

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-((1-(trifluoromethyl)cyclopropyl)methyl)-1H-pyrazole

Cat. No.: B15373869
M. Wt: 316.13 g/mol
InChI Key: VYBYJZIREWTSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure:
The compound features a pyrazole core substituted at the 1-position with a (1-(trifluoromethyl)cyclopropyl)methyl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This structure combines a heterocyclic aromatic system with a boronate ester, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals .

Molecular Formula: C₁₇H₂₂BF₃N₂O₂
Molecular Weight: 366.19 g/mol (based on analogous compounds in ).
Key Applications:

  • Intermediate in drug discovery (e.g., for M1 muscarinic acetylcholine receptor modulators) .
  • Potential use in agrochemicals due to the trifluoromethyl group’s metabolic stability .

Properties

Molecular Formula

C14H20BF3N2O2

Molecular Weight

316.13 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[1-(trifluoromethyl)cyclopropyl]methyl]pyrazole

InChI

InChI=1S/C14H20BF3N2O2/c1-11(2)12(3,4)22-15(21-11)10-7-19-20(8-10)9-13(5-6-13)14(16,17)18/h7-8H,5-6,9H2,1-4H3

InChI Key

VYBYJZIREWTSAU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3(CC3)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

Drug Discovery : The trifluoromethyl group’s presence correlates with enhanced target selectivity in receptor modulators, as seen in M1 muscarinic acetylcholine receptor studies .

Agrochemical Potential: Analogues with trifluoromethyl groups (e.g., the target compound) exhibit prolonged half-lives in soil and plant models, making them candidates for next-generation herbicides .

Limitations : The steric bulk of the trifluoromethylcyclopropyl group may reduce reactivity in certain cross-coupling reactions, necessitating optimized catalytic conditions .

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